![molecular formula C6H8O3 B3325631 4,5-dihydro-5-(hydroxymethyl)-3-methylene-2(3H)-furanone CAS No. 216868-51-8](/img/structure/B3325631.png)
4,5-dihydro-5-(hydroxymethyl)-3-methylene-2(3H)-furanone
Description
Synthesis Analysis
The synthesis of DDMP can be achieved through various methods. One approach involves a Knoevenagel condensation reaction followed by a Michael addition using L-proline as a catalyst. This efficient process allows the formation of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole) heterocyclic derivatives. These newly synthesized compounds have been evaluated for their anti-TB and in vitro cytotoxicity (MDA MB 231) properties, making them potential materials in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of DDMP consists of a furan ring with a hydroxymethyl group (-CH2OH) and a methylene group (-CH2-) attached. The presence of these functional groups contributes to its unique properties and potential biological activities .
Chemical Reactions Analysis
DDMP can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic addition reactions, oxidation, or condensation reactions. Understanding its reactivity is crucial for designing derivatives with specific properties .
properties
IUPAC Name |
5-(hydroxymethyl)-3-methylideneoxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h5,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIZFZOOGMUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(OC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-5-(hydroxymethyl)-3-methylene-2(3H)-furanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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